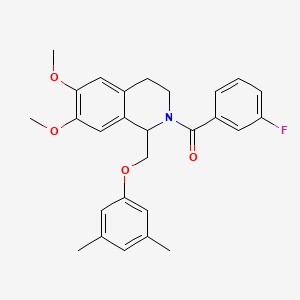

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone

描述

This compound is a dihydroisoquinoline derivative featuring a 3-fluorophenyl methanone group and a (3,5-dimethylphenoxy)methyl substituent. Its core structure includes a 6,7-dimethoxy-substituted tetrahydroisoquinoline scaffold, which is common in bioactive molecules targeting neurological and metabolic pathways.

属性

IUPAC Name |

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO4/c1-17-10-18(2)12-22(11-17)33-16-24-23-15-26(32-4)25(31-3)14-19(23)8-9-29(24)27(30)20-6-5-7-21(28)13-20/h5-7,10-15,24H,8-9,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTZMKDWAYQLITP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)F)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methanone , also referred to as SR57227 , is a complex organic molecule with significant potential in pharmacology and agricultural chemistry. Its unique structural features contribute to various biological activities, making it a subject of extensive research.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 442.614 g/mol. The presence of multiple functional groups such as methoxy, phenoxy, and a fluorophenyl moiety enhances its lipophilicity and reactivity, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.614 g/mol |

| LogP (octanol-water partition coefficient) | 5.3226 |

| PSA (polar surface area) | 82.09 Ų |

Biological Activity

Preliminary studies indicate that SR57227 exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents.

- Insecticidal Properties : Research has suggested that it could be effective as an insecticide due to its structural similarity to known insecticidal compounds.

- Antioxidant Effects : The presence of methoxy groups may contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

The biological activity of SR57227 can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with disease processes.

- Receptor Modulation : Interaction with various receptors could explain its diverse pharmacological effects.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of SR57227, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Study 2: Insecticidal Activity

Research conducted on the insecticidal properties of SR57227 demonstrated effective mortality rates in common agricultural pests. This study highlighted its potential as a biopesticide alternative to synthetic chemicals.

Study 3: Antioxidant Potential

An investigation into the antioxidant capabilities revealed that SR57227 effectively scavenged free radicals in vitro, suggesting its possible application in nutraceutical formulations aimed at reducing oxidative stress.

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the specific biochemical pathways affected by SR57227.

- In Vivo Studies : Assessing the efficacy and safety profile through animal models.

- Formulation Development : Exploring potential applications in pharmaceuticals and agriculture.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of dihydroisoquinoline derivatives with variable substituents on the isoquinoline core and aromatic methanone groups. Key structural analogues include:

Key Differences and Implications

The (3,5-dimethylphenoxy)methyl group introduces steric bulk and methyl groups, which may reduce metabolic oxidation compared to unsubstituted phenoxy analogues .

Impact of Fluorine vs.

Core Modifications: Replacement of the methanone group with a carboxylate ester (6d) reduces hydrogen-bonding capacity and alters electronic properties, likely diminishing receptor affinity but improving metabolic stability .

常见问题

Q. Table 1: Key NMR Signals for Structural Validation

| Proton/Group | δ (ppm) | Source |

|---|---|---|

| 3,5-Dimethylphenoxy CH₃ | 1.31 | |

| OCH₂ (ether linkage) | 4.28 | |

| Aromatic H (3-fluorophenyl) | 7.35–7.52 | |

| Methoxy (OCH₃) | 3.81–3.90 |

Advanced: How to resolve discrepancies in NMR spectral data between synthesized batches?

Answer:

Contradictions often arise from solvent effects, tautomerism, or impurities:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons at δ 6.47–6.82 ppm in analogs) .

- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts .

- Dynamic NMR : Assess temperature-dependent conformational changes (e.g., rotamers in methanone groups).

- Spiking Experiments : Add authentic reference samples to confirm peak assignments.

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes using software like GROMACS.

- QSAR Models : Correlate substituent effects (e.g., 3-fluoro vs. 4-fluoro analogs) with logP and bioavailability .

- Docking Studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina and PDB structures.

Q. Table 2: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| logP | ~3.2 | XLogP3 |

| Topological PSA | 85.7 Ų | SwissADME |

| Hydrogen Bond Acceptors | 7 | RDKit |

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photolytic byproducts.

- Lyophilization : For long-term storage, lyophilize in amber vials under argon .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

- Core Modifications : Replace 3-fluorophenyl with 4-(morpholinosulfonyl)phenyl to enhance solubility .

- Side Chain Variations : Introduce trifluoromethyl groups (as in ) to assess steric/electronic effects.

- Biological Assays : Test kinase inhibition using ELISA or fluorescence polarization assays .

Advanced: What strategies mitigate byproduct formation during dihydroisoquinoline cyclization?

Answer:

- Acid Catalysis : Use p-TsOH (0.1 equiv.) to accelerate cyclization and reduce dimerization.

- Microwave Synthesis : Apply 100–150°C for 10–15 minutes to shorten reaction times .

- In Situ Monitoring : Employ ReactIR to detect intermediates and optimize quenching times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。